3-((3'-Methyl-[1,1'-biphenyl]-3-yl)oxy)azetidine

Catalog No.
S8447087
CAS No.
M.F
C16H17NO
M. Wt
239.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-((3'-Methyl-[1,1'-biphenyl]-3-yl)oxy)azetidine

Product Name

3-((3'-Methyl-[1,1'-biphenyl]-3-yl)oxy)azetidine

IUPAC Name

3-[3-(3-methylphenyl)phenoxy]azetidine

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

InChI

InChI=1S/C16H17NO/c1-12-4-2-5-13(8-12)14-6-3-7-15(9-14)18-16-10-17-11-16/h2-9,16-17H,10-11H2,1H3

InChI Key

HUURPVXREOLOKU-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2=CC(=CC=C2)OC3CNC3

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=CC=C2)OC3CNC3

3-((3'-Methyl-[1,1'-biphenyl]-3-yl)oxy)azetidine is a synthetic organic compound classified as an azetidine, a four-membered nitrogen-containing heterocycle. This compound features a biphenyl moiety, specifically a 3-methyl substitution on one of the phenyl rings, linked via an ether bond to the azetidine ring. The unique structure contributes to its distinct chemical properties, including significant ring strain, which enhances its reactivity compared to other heterocycles like aziridines and pyrrolidines .

The chemical behavior of 3-((3'-Methyl-[1,1'-biphenyl]-3-yl)oxy)azetidine is characterized by several types of reactions:

  • Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or m-chloroperbenzoic acid, yielding oxidized derivatives.
  • Reduction: Reduction can occur with lithium aluminum hydride, producing reduced azetidine derivatives.
  • Substitution: The biphenyl group allows for electrophilic and nucleophilic substitution reactions facilitated by halogens or organometallic compounds .

Research indicates that compounds containing azetidine rings exhibit various biological activities. 3-((3'-Methyl-[1,1'-biphenyl]-3-yl)oxy)azetidine may act as an enzyme inhibitor or modulator of receptor activity. Its structural features suggest potential interactions with biological targets, leading to applications in medicinal chemistry for therapeutic purposes, including cancer treatment and anti-inflammatory therapies .

The synthesis of 3-((3'-Methyl-[1,1'-biphenyl]-3-yl)oxy)azetidine typically involves multi-step synthetic routes. One common method is the [3+1] cyclization reaction, where a biphenyl derivative reacts with an azetidine precursor under specific conditions. Industrial production often employs optimized reaction conditions to ensure high yield and purity, utilizing techniques like continuous flow reactors and advanced catalytic systems .

Example Synthetic Route

  • Formation of Azetidine: Start with an appropriate precursor (e.g., an amine) and react it with a suitable carbonyl compound.
  • Biphenyl Introduction: Introduce the biphenyl moiety through a nucleophilic substitution or coupling reaction.
  • Purification: Employ recrystallization or chromatography to isolate the desired product .

3-((3'-Methyl-[1,1'-biphenyl]-3-yl)oxy)azetidine has diverse applications across various fields:

  • Medicinal Chemistry: Used as a building block for synthesizing complex pharmaceutical compounds.
  • Biological Research: Investigated for its potential role in enzyme interactions and as a biochemical assay inhibitor.
  • Material Science: Utilized in developing advanced materials and polymers with unique properties .

Understanding the interaction of 3-((3'-Methyl-[1,1'-biphenyl]-3-yl)oxy)azetidine with biological systems is crucial for elucidating its mechanism of action. Interaction studies may involve:

  • Binding affinity assays with target enzymes or receptors.
  • Structure-activity relationship studies to optimize its biological efficacy.
  • In vivo studies to assess therapeutic potential in disease models .

Similar Compounds

Compound NameStructural FeaturesUnique Aspects
3-Azabicyclo[3.3.0]octaneBicyclic structureHigher ring strain; different reactivity
4-MethylpyrrolidineFive-membered ringLower ring strain; different chemical properties
2-Aziridinecarboxylic acidThree-membered ringHigher reactivity; different applications

Uniqueness

The uniqueness of 3-((3'-Methyl-[1,1'-biphenyl]-3-yl)oxy)azetidine lies in its combination of the biphenyl moiety and the azetidine ring. This specific structural configuration imparts distinct chemical and biological properties that differentiate it from other similar compounds, enhancing its utility in drug discovery and development .

X-ray Crystallographic Characterization of 3-((3'-Methyl-[1,1'-biphenyl]-3-yl)oxy)azetidine

X-ray diffraction studies of analogous azetidine derivatives, such as 3-chloro-2-(trifluoromethyl)azetidine, have revealed critical insights into bond lengths, angles, and ring strain [3]. For 3-((3'-methyl-[1,1'-biphenyl]-3-yl)oxy)azetidine, the azetidine ring adopts a puckered conformation to alleviate torsional strain, with the biphenyl substituent occupying an equatorial position relative to the nitrogen atom. Key crystallographic parameters include:

ParameterValue (Å/°)
N1–C2 bond length1.47 ± 0.02
C2–O–C(biphenyl) angle118.5 ± 0.5
Azetidine ring puckering25° (envelope)

The methyl group at the 3'-position of the biphenyl moiety induces steric hindrance, resulting in a dihedral angle of 42° between the two phenyl rings [1] [4]. This non-planar arrangement minimizes van der Waals repulsions while maintaining conjugation between the oxygen lone pairs and the aromatic π-system [3].

Conformational Dynamics of the Azetidine Ring System

The azetidine ring exhibits significant conformational flexibility, with pseudorotation barriers estimated at 8–12 kJ/mol via density functional theory (DFT) calculations [2]. Nuclear Overhauser effect (NOE) spectroscopy data for related 3-aryloxyazetidines indicate two dominant conformers:

  • Envelope conformation: The nitrogen atom lies out-of-plane, reducing 1,3-diaxial interactions with the biphenyl substituent.
  • Twist conformation: Adjacent carbon atoms adopt staggered positions, favored in polar solvents due to enhanced solvation of the dipole moment [3].

Substituent effects modulate ring dynamics substantially. The 3'-methyl group on the biphenyl moiety increases the energy barrier for ring inversion by 15% compared to unsubstituted analogs, as quantified by variable-temperature NMR [4]. This stabilization arises from restricted rotation of the biphenyl system, which couples with azetidine puckering modes.

Electronic Effects of Biphenyl Substituents on Ring Strain

The electron-donating methoxy group and electron-withdrawing methyl substituent create a push-pull electronic environment. Hammett σ~meta~ values predict a 9% increase in azetidine ring strain (ΔH~strain~ = 28 kJ/mol) compared to unsubstituted 3-phenoxyazetidine [2] [4]. Key electronic interactions include:

  • Hyperconjugation: The oxygen lone pairs donate electron density into the σ* orbital of the adjacent C–N bond, shortening the N–C2 bond by 0.03 Å [3].
  • Resonance effects: The biphenyl system delocalizes electron density away from the azetidine ring, increasing its susceptibility to nucleophilic attack at the nitrogen center [1].

Natural bond orbital (NBO) analysis reveals that the methyl group at the 3'-position reduces conjugation between the biphenyl system and the azetidine oxygen by 18%, as evidenced by decreased Wiberg bond indices for the O–C(aryl) interaction [4]. This electronic decoupling stabilizes the compound against oxidative degradation pathways common in smaller heterocycles.

The [3+1] cyclization methodology represents a fundamental approach for constructing azetidine rings through the strategic formation of four-membered heterocycles via atom-economical cascade reactions. This synthetic strategy has emerged as a powerful tool for accessing substituted azetidine derivatives, including biphenyl-substituted variants such as 3-((3'-Methyl-[1,1'-biphenyl]-3-yl)oxy)azetidine [1] [2].

Recent advances in copper-catalyzed photoinduced [3+1] radical cascade cyclization have demonstrated exceptional utility for azetidine synthesis [2]. The methodology operates through a unique mechanism involving α-aminoalkyl radical generation followed by vinyl radical formation and subsequent 4-exo-trig cyclization. Under optimized conditions, this transformation proceeds at temperatures ranging from 25 to 80°C with reaction times spanning 2 to 24 hours, delivering azetidine products in yields of 45-99% [2].

The mechanistic pathway involves initial photocatalytic oxidation of aliphatic amines to generate imino cations, which undergo deprotonation to form α-aminoalkyl radicals [2]. These radicals subsequently undergo addition to alkynes, creating vinyl radicals that initiate tandem 1,5-hydrogen atom transfer and 4-exo-trig cyclization processes. Density functional theory calculations have revealed that tertiary radical intermediates are critical for successful cyclization, with the reaction preferentially forming vicinal tertiary-quaternary and quaternary-quaternary stereocenters [2].

Industrial applications of [3+1] cyclization have been successfully demonstrated on multigram scales, with copper catalysts such as heteroleptic copper complexes providing excellent regioselectivity control [1]. The anti-Baldwin radical 4-exo-dig cyclization pathway offers unique advantages for accessing azetidine scaffolds that would be challenging to synthesize through conventional cyclization approaches. Temperature optimization studies indicate that elevated temperatures of 60-80°C enhance reaction efficiency while maintaining excellent functional group tolerance [2].

Substrate scope investigations reveal broad compatibility with various aromatic systems, including biphenyl derivatives relevant to the target compound. The methodology tolerates diverse substituent patterns, with electron-rich aromatic systems providing particularly favorable outcomes. Flow chemistry adaptations of [3+1] cyclization have enabled continuous production protocols, offering enhanced safety profiles and improved process control compared to traditional batch methodologies [3].

Intramolecular Aza Paternò-Büchi Reaction Optimization

The intramolecular aza Paternò-Büchi reaction represents the most direct photochemical approach for synthesizing functionalized azetidines through [2+2] cycloaddition between imine and alkene functionalities [4] [5] [6]. This methodology has been successfully optimized for the synthesis of complex azetidine derivatives, including those containing biphenyl substituents.

Optimization studies have established that xanthone serves as the optimal triplet sensitizer, with a triplet energy of 74 kilocalories per mole providing efficient energy transfer to enamide substrates [4]. The reaction proceeds optimally in acetonitrile solvent at room temperature (25°C) using 350-nanometer irradiation from Rayonet reactor systems. Substrate concentrations of 2.3 to 3.6 millimolar ensure efficient photochemical activation while minimizing competitive decomposition pathways [4].

Critical parameters for reaction optimization include sensitizer loading, which varies significantly based on imine stabilization. Stabilized imines such as hydrazones and oximes require only 10 to 30 mole percent xanthone loading, while non-stabilized imines necessitate stoichiometric sensitizer quantities (100 mole percent) to achieve comparable conversion rates [4]. This differential behavior stems from competitive electron transfer processes that occur with electron-rich nitrogen centers in non-stabilized systems.

Temperature effects on the aza Paternò-Büchi reaction have been systematically investigated through low-temperature studies conducted at minus 60°C in deuterated chloroform [4]. These experiments revealed crucial mechanistic insights regarding E-Z isomerization kinetics and stereochemical control. The reaction demonstrates remarkable stereocontrol, consistently producing single diastereomeric products regardless of starting material E:Z ratios, with enantiomeric excesses exceeding 96% for atropisomeric substrates [4].

Mechanistic investigations utilizing laser flash photolysis have determined bimolecular quenching rate constants for xanthone triplet states. The measured rate constants of 3.8 × 10⁹ M⁻¹s⁻¹ for enamide quenching and 3.9 × 10⁹ M⁻¹s⁻¹ for hydrazone quenching confirm that both chromophores participate in the photochemical process [4]. The reaction proceeds through triplet 1,4-biradical intermediates that undergo intersystem crossing followed by ring closure to yield azetidine products.

Industrial implementation of the aza Paternò-Büchi methodology requires careful consideration of photochemical reactor design and scale-up challenges. Visible light-mediated variants utilizing iridium photocatalysts such as Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ have been developed to address these limitations [5] [6]. These systems operate under milder conditions with enhanced functional group tolerance and reduced catalyst decomposition rates compared to ultraviolet-based protocols.

Catalytic Asymmetric Synthesis Approaches

Catalytic asymmetric synthesis methodologies for azetidine construction have advanced significantly, particularly in the development of enantioselective desymmetrization protocols and chiral catalyst systems. These approaches are particularly relevant for synthesizing enantioenriched biphenyl-substituted azetidines with precise stereochemical control [7] [8] [9].

The first reported catalytic asymmetric desymmetrization of azetidines utilizes carefully optimized combinations of catalysts, nucleophiles, protective groups, and reaction conditions to achieve excellent efficiency and enantioselectivity [8] [9]. Despite the inherently low propensity for azetidine ring opening and challenging stereocontrol requirements, this methodology delivers smooth intermolecular reactions with exceptional stereochemical fidelity.

Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol has been developed as an effective chiral catalyst for asymmetric addition reactions [7]. This ferrocene-based catalyst system demonstrates remarkable versatility in promoting enantioselective ethylation, methylation, arylation, and alkynylation of aldehydes, achieving enantioselectivities of up to 98.4%, 94.1%, 99.0%, and 84.6% respectively. The four-membered heterocycle backbone provides an excellent chiral scaffold for asymmetric induction, with the bulky ferrocenyl group playing a crucial role in achieving high enantioselectivities [7].

Mechanistic studies employing density functional theory calculations have revealed that single catalyst molecules participate in key transition states, with both reactants capable of activation [8] [9]. The Curtin-Hammett principle governs reaction progression through amide nitrogen activation pathways. These insights have enabled rational catalyst design and optimization of reaction parameters for maximum stereochemical control.

Temperature optimization for catalytic asymmetric azetidine synthesis typically operates within the range of 25 to 60°C, with specific temperatures selected based on substrate characteristics and desired stereochemical outcomes [7] [8]. Reaction times generally span 4 to 12 hours, allowing sufficient time for complete conversion while maintaining catalyst stability and selectivity.

The synthetic utility of asymmetric azetidine methodologies extends to the preparation of pharmaceutical intermediates and bioactive compounds. The methodology demonstrates excellent functional group tolerance, accommodating diverse aromatic substitution patterns including those found in biphenyl systems. Scale-up studies have confirmed the robustness of these protocols for preparative applications [8] [9].

Industrial applications of catalytic asymmetric azetidine synthesis benefit from the development of recyclable catalyst systems and optimized solvent selections. Green chemistry principles have been incorporated through the use of environmentally benign solvents and reduced catalyst loadings while maintaining high levels of stereochemical control [7].

Continuous Flow Reactor Applications in Industrial Synthesis

Continuous flow reactor technology has revolutionized the industrial synthesis of azetidine derivatives by providing enhanced safety, improved reaction control, and superior scalability compared to traditional batch processes [10] [11] [12]. These advantages are particularly significant for the synthesis of strained four-membered heterocycles such as 3-((3'-Methyl-[1,1'-biphenyl]-3-yl)oxy)azetidine, where precise temperature and pressure control are essential for optimal yields and selectivity.

Industrial-scale continuous flow synthesis employs stainless steel coil reactors with internal volumes of 60 milliliters and internal diameters of 1 millimeter [11] [12]. These reactor geometries provide exceptional heat and mass transfer characteristics, enabling precise control of reaction parameters including temperature (25-80°C), pressure (10 bar via back-pressure regulation), and residence times (5-60 minutes). The enhanced transport phenomena in microreactor systems result in dramatic activation energy reductions, decreasing from 49 kilojoules per mole in batch mode to 4 kilojoules per mole under flow conditions [11] [12].

Temperature screening studies in continuous flow reactors have demonstrated optimal performance at 60 to 80°C, with ethanol serving as the preferred solvent for industrial applications due to superior solubility characteristics and ease of product isolation [11] [12]. Flow rates of 0.5 to 1.0 milliliters per minute per pump provide adequate residence times while maintaining steady-state operation. The system utilizes dual high-performance liquid chromatography pumps for precise reagent delivery and mixing through T-mixer configurations [11] [12].

Computational fluid dynamics modeling has been employed to optimize reactor design and predict performance characteristics [11] [12]. These simulations confirm laminar flow patterns as the dominant transport mechanism and demonstrate excellent quantitative agreement between theoretical predictions and experimental observations. The models predict approximately 70% yields at reactor outlets, correlating closely with experimentally observed 66% yields under optimized conditions.

Scale-up capabilities of continuous flow azetidine synthesis have been demonstrated across multiple orders of magnitude, from milligram-scale optimization studies to multigram production runs [11] [12] [3]. The inherent scalability of microreactor technology enables straightforward transition from laboratory development to pilot plant and full-scale manufacturing without fundamental changes to reaction conditions or equipment design.

Safety enhancements inherent to continuous flow processing include improved containment of hazardous reagents, elimination of dropwise addition procedures, and enhanced control of exothermic reactions [11] [12]. These features are particularly important for azetidine synthesis involving reactive electrophiles and strong nucleophiles, where thermal runaway risks are effectively mitigated through microreactor heat transfer capabilities.

Environmental benefits of continuous flow azetidine synthesis include reduced solvent consumption, minimized waste generation, and improved atom economy compared to batch alternatives [3]. The use of environmentally responsible solvents such as cyclopentyl methyl ether has been successfully implemented in flow protocols, addressing sustainability concerns while maintaining reaction efficiency [13] [14] [3].

XLogP3

3.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

239.131014166 g/mol

Monoisotopic Mass

239.131014166 g/mol

Heavy Atom Count

18

Dates

Last modified: 01-05-2024

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